molecular formula C12H18ClNO4 B1612045 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate CAS No. 857283-67-1

3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate

Cat. No.: B1612045
CAS No.: 857283-67-1
M. Wt: 275.73 g/mol
InChI Key: SQUUPVRIGKRWHH-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate is a chemical compound with the molecular formula C12H15NO3.ClH. It is a hydrochloride salt of benzoic acid that is used in various scientific research applications. This compound is known for its unique structure, which includes a morpholine ring attached to a benzoic acid moiety through a methylene bridge. It is typically found as a white, crystalline powder that is highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate typically involves the reaction of 3-(chloromethyl)benzoic acid with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently crystallized from water to obtain the hydrate form .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include recrystallization and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use as an anti-cancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the context of its anti-cancer properties, it is believed to interfere with the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate
  • 3-(Piperidin-4-ylmethyl)benzoic acid hydrochloride hydrate
  • 3-(Pyrrolidin-4-ylmethyl)benzoic acid hydrochloride hydrate

Comparison

3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate is unique due to its specific morpholine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the morpholine ring can enhance its solubility and stability, making it more suitable for certain industrial and medicinal applications .

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)benzoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH.H2O/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13;;/h1-3,8H,4-7,9H2,(H,14,15);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUUPVRIGKRWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594507
Record name 3-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-67-1
Record name Benzoic acid, 3-(4-morpholinylmethyl)-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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